

Application Note: Scalable Process Design for 3,5-Dimethylcyclohexane-1-carbonitrile

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Compound of Interest

Compound Name: 3,5-Dimethylcyclohexane-1-carbonitrile

CAS No.: 102942-74-5

Cat. No.: B1442109

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Executive Summary

3,5-Dimethylcyclohexane-1-carbonitrile is a critical cycloaliphatic building block in the synthesis of next-generation kinase inhibitors and GPCR modulators.^[1] Its structural rigidity, provided by the cyclohexane scaffold, combined with the lipophilic bulk of the 3,5-dimethyl substitution, offers unique pharmacokinetic properties.^[1]

While laboratory-scale synthesis often utilizes the Van Leusen reaction (TosMIC) on 3,5-dimethylcyclohexanone, this route becomes economically and environmentally prohibitive at multi-kilogram scales due to reagent costs and atom economy.^[1]

This Application Note details a robust, scalable industrial protocol based on the catalytic hydrogenation of 3,5-dimethylbenzoic acid, followed by a high-yield conversion to the nitrile.^[1] This route prioritizes atom economy, safety, and raw material availability.^[1]

Core Advantages of Selected Route:

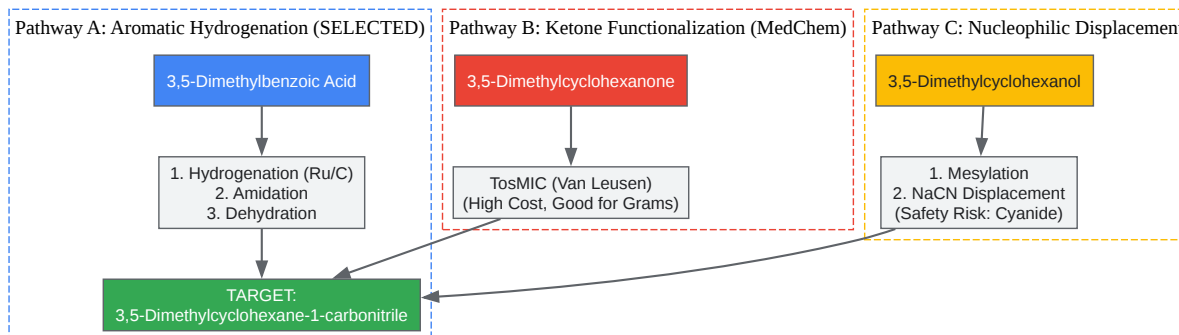
- Scalability: Utilizes commodity starting materials (3,5-dimethylbenzoic acid).^[1]

- Stereocontrol: Catalytic hydrogenation offers predictable cis/trans isomer ratios, modifiable via thermodynamic equilibration.[1]
- Safety: Avoids the use of highly toxic cyanide salts (NaCN/KCN) or potentially explosive azide intermediates.[1]

Retrosynthetic Analysis & Pathway Selection[1]

To determine the optimal large-scale approach, we evaluated three distinct synthetic pathways. The Aromatic Hydrogenation Route (Pathway A) was selected for its superior scalability profile. [1]

Figure 1: Strategic Route Comparison



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Caption: Pathway A is selected for scale-up due to lower raw material cost and avoidance of stoichiometric toxic reagents.[1]

Detailed Experimental Protocol

Stage 1: Catalytic Hydrogenation of 3,5-Dimethylbenzoic Acid

Objective: Saturation of the aromatic ring while preserving the carboxylic acid functionality.[1]

- Reaction: 3,5-Dimethylbenzoic acid + 3 H₂ → 3,5-Dimethylcyclohexanecarboxylic acid[1]
- Catalyst: 5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Alumina (Rh/Al₂O₃).[1] Ru/C is preferred for cost efficiency at scale.[1]

Protocol:

- Loading: In a 2L high-pressure Hastelloy autoclave, charge 3,5-Dimethylbenzoic acid (150.0 g, 1.0 mol) and Methanol (750 mL).
- Catalyst Addition: Add 5% Ru/C (7.5 g, 5 wt% loading) as a water-wet paste (to prevent ignition).
- Purge: Seal the reactor. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 10 bar).[1]
- Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 80°C with vigorous stirring (1000 rpm).
 - Note: Hydrogen uptake should be monitored.[1][2] Reaction typically completes in 6-8 hours.[1]
- Work-up: Cool to room temperature. Vent H₂. Filter the catalyst through a bed of Celite (catalyst can be recycled).[1]
- Isolation: Concentrate the filtrate under reduced pressure to yield 3,5-dimethylcyclohexanecarboxylic acid as a viscous oil or low-melting solid.
 - Yield: ~95-98% (Quantitative).[1]
 - Stereochemistry: Product is a mixture of cis/trans isomers.[1]

Stage 2: One-Pot Amidation and Dehydration

Objective: Conversion of the acid to the nitrile.[1] While step-wise conversion (Acid → Amide → Nitrile) is standard, a thermal condensation with urea or high-boiling amine sources is more efficient for manufacturing.[1]

- Method: High-temperature condensation with Urea/Sulfamic acid or catalytic dehydration of the intermediate amide.[1]
- Selected Method: Thionyl Chloride / Sulfolane Process (Stepwise for purity control).

Step 2A: Acid Chloride Formation

- Dissolve the crude acid (156 g, ~1.0 mol) in Toluene (500 mL).
- Add Thionyl Chloride (130.9 g, 1.1 mol) dropwise at room temperature. Add catalytic DMF (1 mL).[1]
- Heat to reflux (110°C) for 2 hours until gas evolution (SO₂, HCl) ceases.
- Concentrate to remove excess SOCl₂ and Toluene.[1]

Step 2B: Amide Formation

- Dissolve the crude acid chloride in Dichloromethane (DCM, 600 mL).
- Cool to 0°C. Sparge with Ammonia gas (NH₃) or add Ammonium Hydroxide (28% aq, 200 mL) slowly, maintaining T < 10°C.
- Stir for 1 hour. Separated organic layer, wash with water, dry over MgSO₄, and concentrate.
[1]
 - Intermediate: 3,5-Dimethylcyclohexanecarboxamide.[1] White solid.[1]

Step 2C: Dehydration to Nitrile[1]

- Suspend the amide in POCl₃ (Phosphorus Oxychloride, 300 mL) or use T3P (Propylphosphonic anhydride) in EtOAc for a greener profile.[1]
 - Industrial Choice: POCl₃ is standard for robustness.[1]

- Heat to reflux (105°C) for 3 hours.
- Quench (Critical Safety): Cool reaction mass. Slowly pour onto crushed ice (1 kg) with vigorous stirring to hydrolyze excess POCl₃. Maintain T < 20°C.
- Extraction: Extract with Heptane (3 x 400 mL). (Nitriles are lipophilic; heptane rejects polar impurities).[1]
- Purification: Wash combined organics with NaHCO₃ (sat. aq.) and Brine.[1][3] Dry and concentrate.
- Final Distillation: Distill under high vacuum (approx. 0.5 mbar, b.p. ~70-75°C) to obtain the pure product.[1]

Process Data & Specifications

Table 1: Process Metrics (1.0 mol Scale)

| Parameter | Stage 1 (Hydrogenation) | Stage 2 (Nitrile Formation) | Overall Process |
|---------------|---|---|--------------------------|
| Reagents | 3,5-Dimethylbenzoic Acid, H ₂ , Ru/C | SOCl ₂ , NH ₃ , POCl ₃ | - |
| Solvents | Methanol (Recyclable) | Toluene, DCM, Heptane | - |
| Reaction Time | 8 Hours | 6 Hours (Total) | ~14-16 Hours |
| Yield | 98% | 85% | ~83% |
| Purity (GC) | >95% (Isomer mix) | >98% | >99% (Post-distillation) |
| Atom Economy | Excellent | Moderate (POCl ₃ waste) | Good |

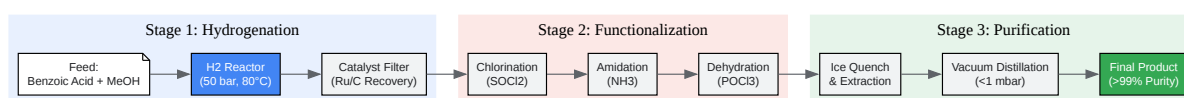
Stereochemical Control

The 3,5-dimethyl substitution pattern typically favors the thermodynamic cis-diequatorial conformation.[1]

- Isomer Management: If a specific isomer (e.g., trans-nitrile relative to methyls) is required, the final nitrile can be equilibrated using a base (e.g., KOtBu in THF) to the thermodynamic mixture, or separated via fractional distillation if boiling points allow.[1]

Workflow Visualization

Figure 2: Industrial Process Flow Diagram



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Caption: End-to-end process flow from raw material to distilled nitrile.

Alternative Route: TosMIC (For MedChem Scale)[1]

For laboratories unequipped for high-pressure hydrogenation, the Van Leusen Reductive Cyanation is a viable alternative for producing 10-100g batches.[1]

- Reagents: 3,5-Dimethylcyclohexanone, p-Toluenesulfonylmethyl isocyanide (TosMIC), Potassium tert-butoxide (KOtBu), DME/EtOH.[1]
- Mechanism: TosMIC acts as a C1 synthon.[1][4] The ketone carbonyl is replaced by the nitrile carbon (retaining the ring carbon count?[1] Correction: TosMIC reaction on ketones converts $>C=O$ to $>CH-CN$. The nitrile carbon comes from the isocyanide, and the carbonyl oxygen is lost.[1] The ring size remains constant.)
- Protocol:
 - Dissolve TosMIC (1.1 eq) and 3,5-dimethylcyclohexanone (1.0 eq) in DME (Dimethoxyethane).
 - Cool to 0°C. Add KOtBu (2.2 eq) dissolved in t-BuOH/DME dropwise.

- Stir at 0°C for 45 min, then warm to RT for 2 hours.
- Quench with water, extract with ether.[1]
- Note: This route is excellent for accessing the nitrile directly from the ketone but generates sulfinate waste and uses expensive TosMIC.[1]

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
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